

Cymal-4 scientific definition

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Compound Focus: Cymal-4

CAS No.: 181135-57-9

Cat. No.: S802399

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What is Cymal-4?

Cymal-4, scientifically known as **4-Cyclohexyl-1-Butyl-β-D-Maltoside**, is a non-ionic detergent belonging to the class of cyclohexyl-based maltosides [1] [2]. Its primary application is the solubilization and stabilization of membrane proteins for biochemical and structural studies [1] [3].

- **IUPAC Name:** (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(4-cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol [1]
- **Molecular Formula:** C₂₂H₄₀O₁₁ [1]
- **Molecular Weight:** 480.5 g/mol [1]
- **CAS Number:** 181135-57-9 [1]

Key Physicochemical Properties

The utility of **Cymal-4** in research is defined by the following key properties:

Property	Value	Significance in Research
Critical Micelle Concentration (CMC)	7.6 mM [4]	Indicates relatively low concentration needed for micelle formation, useful for working at low detergent levels [1].

Property	Value	Significance in Research
Aggregation Number (N_{agg})	~25 [4] (Another source suggests ~45 [1])	Number of detergent molecules per micelle; influences micelle size and protein stability. Lower values can be advantageous [1].
Micellar Molecular Weight	~12 kDa [4] (Another source suggests ~21.6 kDa [1])	The mass of the entire micelle. A smaller size benefits techniques like cryo-EM and crystallography by reducing background noise [1].
Hydrophobic Tail Structure	Cyclohexyl group [1]	The rigid cyclohexyl moiety provides enhanced hydrophobic interactions and promotes a compact, stable micelle structure, which helps maintain protein stability [1].

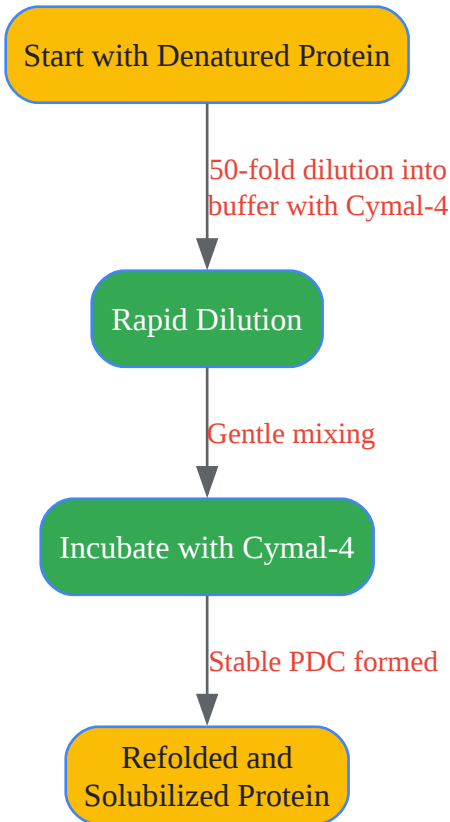
Experimental Applications and Findings

Cymal-4 is critical in various experimental contexts for handling membrane proteins.

- **Membrane Protein Stabilization:** **Cymal-4** has been shown to stabilize various membrane proteins effectively. For instance, it helped maintain the monodispersity and activity of the ATP-binding cassette transporter BbZIP better than the commonly used detergent DDM (n-Dodecyl- β -D-Maltoside) [1].
- **Role in Structural Studies:** Its compact micellar size is crucial for techniques like **cryo-electron microscopy (cryo-EM)** and **X-ray crystallography**, as it minimizes the "detergent cloud" effect, leading to higher resolution structures [1]. A 2024 SAXS (Small-Angle X-Ray Scattering) study also highlighted that the geometry of the **Cymal-4** corona around the membrane protein MhsT differs from that of other maltosides, which is an important consideration for 3D modeling [5].
- **Protein-Solubilization Kinetics:** Research using fluorescence polarization (FP) anisotropy has quantified the interactions between **Cymal-4** and β -barrel membrane proteins (e.g., OmpG, FhuA variants). The strong adhesive forces between **Cymal-4** and these proteins result in stable protein-detergent complexes (PDCs) with apparent dissociation constants ($K_{d\sim}$) ranging from 4.5 to 5.7 mM [1].

Key Experimental Protocol: Protein Refolding and Solubilization

This protocol is adapted from studies investigating the kinetics of protein-detergent interactions and is a common method for preparing membrane protein samples with **Cymal-4** [4] [6].



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*Workflow for refolding and solubilizing membrane proteins using **Cymal-4**.*

Detailed Procedure:

- **Starting Material:** Begin with a purified membrane protein that has been denatured in guanidinium hydrochloride (Gdm-HCl) [4] [6].
- **Rapid Dilution:** Take 40 μ L of the denatured protein and dilute it 50-fold into 2 mL of an ice-cold refolding buffer (e.g., 200 mM NaCl, 50 mM HEPES, pH 7.4). **Crucially, this buffer must contain Cymal-4 at a concentration well above its CMC (7.6 mM).** A starting concentration of **50 mM Cymal-4** is typically used for this step [4] [6].
- **Incubation:** Allow the mixture to incubate, typically at 4°C, to enable the protein to refold and be incorporated into **Cymal-4** micelles, forming a stable protein-detergent complex (PDC) [4] [6].
- **Result:** The outcome is a refolded and solubilized membrane protein, ready for downstream applications such as purification, functional assays, or structural analysis.

A Note on the Cymal Detergent Family

Cymal-4 is part of a larger family of detergents. The "Cymal" name is an acronym for "**Cholate-based Detergents with Aromatic Side-chain Molecules**," though their defining feature is a **cyclohexyl group** in the hydrophobic tail [7]. The number indicates the length of the alkyl chain connecting the cyclohexyl ring to the maltoside head group. Other common variants include Cymal-5, Cymal-6, and Cymal-7, which have progressively longer tails, altering their hydrophobicity and solubilization properties [7] [2].

Comparison with Other Common Detergents

The table below compares **Cymal-4** with other frequently used detergents in membrane protein studies [1]:

Detergent	CMC (mM)	Aggregation Number	Key Features and Comparisons
Cymal-4	~7.6 [4]	~25-45 [1] [4]	Balanced hydrophilicity-lipophilicity; rigid cyclohexyl tail for stable PDCs and compact micelles [1].
n-Dodecyl-β-D-Maltoside (DDM)	~0.17 [4]	~78-149 [4]	Very common and mild, but larger micelles can be disadvantageous for some structural techniques [1].
n-Octyl-β-D-Glucoside (OG)	~25 [4]	~27-100 [4]	High CMC allows for easy removal, but generally less effective at stabilizing many membrane proteins compared to maltosides [1].
Triton X-100	~0.24 [1]	~142 [1]	Strong solubilization power but high cytotoxicity and absorbs UV light, interfering with spectroscopy [1].

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